2-Isopropyl-2H-indazole-7-carboxylic acid
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Overview
Description
2-(propan-2-yl)-2H-indazole-7-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as core structures in pharmaceuticals. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(propan-2-yl)-2H-indazole-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-nitrobenzaldehyde with isopropylamine, followed by cyclization and subsequent carboxylation. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2-(propan-2-yl)-2H-indazole-7-carboxylic acid may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems ensures consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
2-(propan-2-yl)-2H-indazole-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids can be used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(propan-2-yl)-2H-indazole-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(propan-2-yl)-2H-indazole-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2H-indazole-3-carboxylic acid
- 2-(methyl)-2H-indazole-7-carboxylic acid
- 2-(ethyl)-2H-indazole-7-carboxylic acid
Uniqueness
2-(propan-2-yl)-2H-indazole-7-carboxylic acid is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group can enhance its lipophilicity, potentially improving its ability to interact with biological membranes and targets.
This detailed overview provides a comprehensive understanding of 2-(propan-2-yl)-2H-indazole-7-carboxylic acid, highlighting its significance in various fields of research
Properties
Molecular Formula |
C11H12N2O2 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-propan-2-ylindazole-7-carboxylic acid |
InChI |
InChI=1S/C11H12N2O2/c1-7(2)13-6-8-4-3-5-9(11(14)15)10(8)12-13/h3-7H,1-2H3,(H,14,15) |
InChI Key |
PUJZTFVNTDZKHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C2C=CC=C(C2=N1)C(=O)O |
Origin of Product |
United States |
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